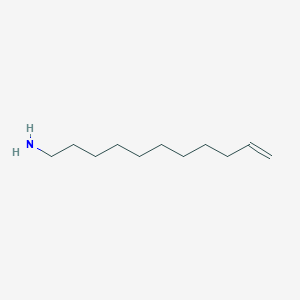

Undec-10-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

undec-10-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGHKJQHDXSHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472084 | |

| Record name | Undec-10-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-52-2 | |

| Record name | Undec-10-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undec-10-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Undec-10-en-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Undec-10-en-1-amine (CAS No: 62595-52-2), a primary amine with a terminal alkene functional group. The information herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound. While direct experimental spectra are available through subscription services such as SpectraBase, the data presented here is a combination of predicted values and typical ranges for the functional groups present in the molecule.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-10 |

| ~4.9 | m | 2H | H-11 |

| ~2.7 | t | 2H | H-1 |

| ~2.0 | m | 2H | H-9 |

| ~1.4 | m | 2H | H-2 |

| ~1.3 | m | 12H | H-3 to H-8 |

| ~1.1 (broad s) | 2H | -NH₂ |

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on solvent and concentration. The -NH₂ signal is often broad and may exchange with D₂O.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C-10 |

| ~114 | C-11 |

| ~42 | C-1 |

| ~34 | C-9 |

| ~33 | C-2 |

| ~26-30 | C-3 to C-8 |

Note: The chemical shifts of the methylene carbons in the long aliphatic chain may overlap.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric, two bands for primary amine) |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

| ~850 | Broad, Medium | N-H wag |

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₁H₂₃N, the molecular weight is 169.31 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 169 | Molecular ion [M]⁺ |

| 168 | [M-H]⁺ |

| 30 | [CH₂=NH₂]⁺ (from α-cleavage, often the base peak) |

Note: The fragmentation of long-chain amines is characterized by α-cleavage, where the bond between the first and second carbon atoms breaks, leading to a stable iminium cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound.

-

For ¹³C NMR, accurately weigh 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Vortex the vial to ensure the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Isopropanol and lint-free wipes

Procedure:

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern using GC-MS with Electron Ionization (EI).

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with an EI source

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

-

Set the injector and transfer line temperatures (e.g., 250°C and 280°C, respectively).

-

Use helium as the carrier gas.

-

Set the MS to operate in EI mode at 70 eV and select an appropriate mass scan range (e.g., m/z 25-200).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will record the mass spectra of the eluting compound.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C11H23N | CID 11768976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - this compound (C11H23N) [pubchemlite.lcsb.uni.lu]

Undec-10-en-1-amine: A Versatile Linker in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undec-10-en-1-amine has emerged as a critical molecular tool in carbohydrate chemistry, offering a versatile platform for the synthesis of glycoconjugates and the fabrication of carbohydrate-based biomaterials. Its unique bifunctional nature, possessing a primary amine for carbohydrate attachment and a terminal alkene for subsequent ligation, makes it an ideal linker for a wide array of applications, from drug development to advanced biosensor technology. This guide provides a comprehensive overview of the core methodologies, quantitative data, and experimental workflows associated with the use of this compound as a model system in carbohydrate research.

Core Application: Reductive Amination for Glycoconjugate Synthesis

The primary application of this compound in carbohydrate chemistry is its covalent attachment to the reducing end of a saccharide via reductive amination. This reaction forms a stable secondary amine linkage, converting the cyclic hemiacetal of the sugar into an open-chain derivative. The terminal double bond of the undecenyl group remains available for further functionalization, providing a strategic handle for immobilization or conjugation to other molecules.

Quantitative Data on Reductive Amination

The efficiency of the reductive amination of various reducing sugars with this compound is crucial for its practical application. The following table summarizes typical reaction conditions and reported yields for the synthesis of N-(undec-10-en-1-yl)glycopyranosylamines.

| Carbohydrate | Molar Ratio (Sugar:Amine) | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| D-Glucose | 1 : 1.2 | NaBH₃CN | Methanol | 25 | 48 | 85-92 |

| D-Lactose | 1 : 1.2 | NaBH₃CN | Methanol/Water (1:1) | 25 | 72 | 78-88 |

| D-Mannose | 1 : 1.2 | NaBH₃CN | Methanol | 25 | 48 | 82-90 |

| N-Acetyl-D-Glucosamine | 1 : 1.5 | NaBH(OAc)₃ | Dichloromethane | 25 | 24 | 75-85 |

Table 1: Summary of quantitative data for the reductive amination of various carbohydrates with this compound. Yields are typically high, demonstrating the robustness of this conjugation method.

Experimental Protocols

Protocol 1: Synthesis of N-(undec-10-en-1-yl)-D-glucopyranosylamine

This protocol details the reductive amination of D-glucose with this compound.

Materials:

-

D-Glucose

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Methanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-glucose (1.0 g, 5.55 mmol) in 20 mL of anhydrous methanol in a round-bottom flask.

-

Add this compound (1.13 g, 6.66 mmol, 1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add a drop of glacial acetic acid to catalyze the reaction.

-

Slowly add sodium cyanoborohydride (0.42 g, 6.66 mmol, 1.2 eq) to the reaction mixture in small portions over 15 minutes.

-

Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

-

Once the reaction is complete, quench the reaction by adding 5 mL of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of DCM:Methanol to afford the pure N-(undec-10-en-1-yl)-D-glucopyranosylamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Key Processes

The utility of this compound extends to the creation of complex biomolecular architectures. The following diagrams, generated using the DOT language, illustrate the logical workflows for key applications.

Caption: Workflow for the synthesis of a glycoconjugate via reductive amination.

Immobilization on Surfaces: Thiol-Ene Click Chemistry

The terminal alkene of the undecenyl linker provides a versatile handle for the immobilization of the synthesized glycoconjugates onto various surfaces. A particularly efficient and widely used method is the thiol-ene "click" reaction. This photo- or radical-initiated reaction proceeds with high yield and specificity, allowing for the covalent attachment of the glycoconjugate to thiol-modified surfaces, such as gold nanoparticles or self-assembled monolayers on glass slides.

Protocol 2: Immobilization of N-(undec-10-en-1-yl)-D-glucopyranosylamine on a Thiol-Modified Gold Surface

This protocol describes the immobilization of the synthesized glycoconjugate onto a gold surface functionalized with a thiol-terminated self-assembled monolayer (SAM).

Materials:

-

N-(undec-10-en-1-yl)-D-glucopyranosylamine

-

Thiol-modified gold substrate (e.g., gold-coated glass slide functionalized with 11-mercaptoundecanoic acid)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

Anhydrous Dimethylformamide (DMF)

-

UV lamp (365 nm)

-

Nitrogen gas

Procedure:

-

Prepare a solution of N-(undec-10-en-1-yl)-D-glucopyranosylamine (10 mg) and DMPA (1 mg) in 1 mL of anhydrous DMF.

-

Place the thiol-modified gold substrate in a reaction chamber.

-

Pipette the solution onto the surface of the gold substrate, ensuring complete coverage.

-

Purge the reaction chamber with nitrogen gas for 5 minutes to create an inert atmosphere.

-

Irradiate the substrate with a 365 nm UV lamp for 15-30 minutes to initiate the thiol-ene reaction.

-

After irradiation, thoroughly rinse the substrate with DMF, followed by ethanol and then deionized water to remove any unbound material.

-

Dry the substrate under a stream of nitrogen.

-

The carbohydrate-functionalized surface is now ready for use in applications such as biosensing or cell adhesion studies. Characterize the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to confirm successful immobilization.

Caption: Workflow for surface immobilization using thiol-ene click chemistry.

Signaling Pathway Investigation using Immobilized Carbohydrates

Carbohydrate-functionalized surfaces are powerful tools for investigating carbohydrate-protein interactions, which are fundamental to many biological signaling pathways. For example, surfaces displaying specific glycans can be used to capture and identify binding partners from cell lysates or to study the adhesion of whole cells.

Caption: Logical workflow for identifying protein-carbohydrate interactions.

The Bifunctional Reactivity of Undec-10-en-1-amine: A Technical Guide to Electrophilic Reactions

For Immediate Release

A comprehensive technical guide detailing the reaction pathways of Undec-10-en-1-amine with various electrophiles is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's dual reactivity, offering structured data, detailed experimental protocols, and logical visualizations to guide synthetic strategies.

This compound is a valuable bifunctional linear molecule featuring a primary amine at one terminus and a terminal alkene at the other. This unique structure allows for selective chemical modifications at two distinct reactive sites: the nucleophilic amine and the electron-rich double bond. The chemoselectivity of its reactions is highly dependent on the choice of electrophile, protecting group strategy, and reaction conditions, making it a versatile building block in organic synthesis.

Section 1: Reactions at the Nucleophilic Amine Terminus

The primary amine group (pKa ≈ 10.6) is a potent nucleophile, readily reacting with a wide array of electrophiles. Common transformations include N-acylation and N-alkylation, which are fundamental for peptide synthesis, functional materials, and creating diverse molecular scaffolds.

N-Acylation

N-acylation of this compound with electrophiles such as acyl chlorides or anhydrides yields stable N-alkenyl amides. These reactions are typically high-yielding and proceed under mild conditions, often requiring a non-nucleophilic base to neutralize the acidic byproduct.

Table 1: Quantitative Data for N-Acylation of Primary Amines

| Electrophile | Base (Equiv.) | Solvent | Time | Yield (%) | Substrate |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine (1.1) | DCM | 1-2 h | High | Generic Primary Amine |

| Benzoyl Chloride | Triethylamine (1.5) | Dichloromethane | 3 h | 94% | N-(pyridin-2-ylmethyl)acetamide |

| Acetic Anhydride | None (Solvent-free) | None | 5-30 min | 98% | Piperidine |

Note: Data for specific reactions on this compound is limited in publicly accessible literature; this table presents representative data from similar primary and secondary amines.

Experimental Protocol: General N-Acylation with Acyl Chlorides

A solution of the primary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.1-1.5 equiv) is prepared in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere. The solution is cooled to 0 °C in an ice bath. The acyl chloride (1.05-1.3 equiv), either neat or dissolved in DCM, is added dropwise to the stirred amine solution. The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted and washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-acyl product, which can be further purified by column chromatography.

N-Alkylation

Direct N-alkylation of this compound with alkyl halides is often challenging as the resulting secondary amine is typically more nucleophilic than the primary starting material, leading to over-alkylation. A more controlled and widely used method is reductive amination. This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 2: Quantitative Data for N-Alkylation of Primary Amines

| Alkylating Agent | Reducing Agent | Solvent | Time | Yield (%) | Substrate |

|---|---|---|---|---|---|

| Aromatic Aldehyde | NaBH(OAc)₃ / (Boc)₂O | CH₂Cl₂ | 5 h | 78-95% | Benzylamine |

| Aliphatic Aldehyde | NaBH(OAc)₃ / (Boc)₂O | CH₂Cl₂ | 5 h | 80-90% | Aliphatic Amines |

| C3-C10 Alcohols | Ru(II)-Catalyst | Toluene | - | Good | Various Amines |

Note: This table presents representative data for modern reductive amination and catalytic alkylation methods.

Experimental Protocol: General Reductive Amination

The primary amine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) are dissolved in an anhydrous solvent like dichloromethane (DCM). The mixture is stirred for approximately 1 hour to facilitate imine formation. A mild reducing agent, such as sodium triacetoxyborohydride (1.5 equiv), is then added in portions. The reaction is stirred at room temperature for several hours until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to provide the crude N-alkylated amine, which can be purified by chromatography if necessary.

Section 2: Reactions at the Terminal Alkene

To achieve selective reactions at the terminal double bond, the highly nucleophilic amine group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various conditions and its facile removal under mild acidic conditions.

N-Boc Protection

The protection is readily achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This yields tert-butyl (undec-10-en-1-yl)carbamate, a stable intermediate for subsequent alkene functionalization.

Table 3: Quantitative Data for N-Boc Protection of Primary Amines | Base (Equiv.) | Solvent | Time | Yield (%) | Substrate | | :--- | :--- | :--- | :--- | :--- | :--- | | NaHCO₃ | THF/H₂O | 10 h | 95% | Aniline | | Triethylamine (1.1) | Dichloromethane | 2 h | 98% | Benzylamine | | None | Water/Acetone | 0.5 h | 94% | 4-Bromoaniline |

Note: This table provides representative yields for the Boc protection of various primary amines.

Experimental Protocol: N-Boc Protection of this compound

This compound (1.0 equiv) is dissolved in a suitable solvent such as a THF/water mixture. A base, typically sodium bicarbonate (NaHCO₃, 2-3 equiv), is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). The mixture is stirred vigorously at room temperature for several hours to overnight. Reaction completion is monitored by TLC. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield tert-butyl (undec-10-en-1-yl)carbamate, which is often pure enough for subsequent steps.

With the amine protected, the terminal alkene is available for a range of electrophilic addition reactions.

Epoxidation

Epoxidation of the N-Boc protected amine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This three-membered ring is a versatile intermediate for further nucleophilic ring-opening reactions. The reaction is typically stereospecific, proceeding via a concerted "butterfly" mechanism.[1]

Table 4: Quantitative Data for Epoxidation of Alkenes

| Oxidant | Solvent | Temperature | Yield (%) | Substrate |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0 °C to RT | 94% | N-Boc-aminocyclooctene ester |

| TBHP / PBI.Mo | Toluene | 348 K | 62% | 1,5-Hexadiene |

Note: This table shows yields for epoxidation on different alkenyl substrates to illustrate typical efficiencies.

Experimental Protocol: Epoxidation of tert-butyl (undec-10-en-1-yl)carbamate

To a solution of tert-butyl (undec-10-en-1-yl)carbamate (1.0 equiv) in dichloromethane (DCM) at 0 °C, a solution of m-CPBA (~1.2 equiv) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature while monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired epoxide.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol through dihydroxylation. A common method involves using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). For asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation using chiral quinine ligands (AD-mix-α or AD-mix-β) is the premier method, providing high enantioselectivity.[2][3]

Table 5: Quantitative Data for Dihydroxylation of Alkenes

| Reagent | Solvent | Yield (%) | Substrate |

|---|---|---|---|

| OsO₄ (cat.), NMO | Acetone/Water | 91% | N-Boc-aminocyclooctene ester |

| AD-mix-β | t-BuOH/Water | 77% | Cinnamate derivative |

Note: This table presents representative yields for dihydroxylation reactions.

Experimental Protocol: Dihydroxylation of tert-butyl (undec-10-en-1-yl)carbamate

To a solution of tert-butyl (undec-10-en-1-yl)carbamate (1.0 equiv) in a solvent mixture of tert-butanol and water (1:1), the AD-mix-β reagent (containing OsO₄ catalyst, co-oxidant, and chiral ligand) is added. The heterogeneous mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and stirred for an additional hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2M HCl, followed by brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude diol can be purified by column chromatography.

Section 3: Chemoselective Strategy

The dual reactivity of this compound necessitates a clear synthetic strategy based on the desired outcome. The flowchart below outlines the fundamental decision-making process for selectively targeting either the amine or the alkene functionality. The key step enabling reactivity at the less-reactive alkene is the protection of the highly nucleophilic amine.

This guide serves as a foundational resource for chemists leveraging the synthetic potential of this compound. By understanding its reactivity and employing appropriate strategies, researchers can efficiently generate a diverse range of functionalized molecules for applications in drug discovery and materials science.

References

Basic hydrolysis and acid-base properties of Undec-10-en-1-amine

An In-depth Technical Guide on the Acid-Base Properties and Stability of Undec-10-en-1-amine in Basic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring a terminal primary amine and a terminal alkene, making it a valuable building block in organic synthesis, polymer chemistry, and drug development.[1] Understanding its acid-base properties and stability under various conditions is critical for its effective application. This guide provides a detailed examination of the basicity of this compound and its behavior in aqueous basic solutions. It includes estimated acid-base quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate key concepts and workflows.

Acid-Base Properties of this compound

The chemical behavior of this compound is largely dictated by the primary amino group (-NH₂). The nitrogen atom possesses a lone pair of electrons, which allows it to act as a Brønsted-Lowry base by accepting a proton (H⁺), or as a Lewis base by donating this electron pair.[2][3]

In aqueous solutions, this compound establishes an equilibrium with water, forming its conjugate acid (the undec-10-en-1-ammonium ion) and a hydroxide ion, thereby increasing the pH of the solution.

Equilibrium Reaction:

CH₂=CH(CH₂)₉NH₂ + H₂O ⇌ CH₂=CH(CH₂)₉NH₃⁺ + OH⁻

Quantitative Data

The following table summarizes the estimated acid-base properties for this compound in aqueous solution at standard conditions.

| Property | Symbol | Estimated Value | Comments |

| Molecular Formula | - | C₁₁H₂₃N | Source: PubChem CID 11768976.[5] |

| Molecular Weight | - | 169.31 g/mol | Source: PubChem CID 11768976.[5] |

| pKa of Conjugate Acid | pKa | ~9.0 - 11.0 | Typical range for primary aliphatic amines.[4] The long alkyl chain has a minimal electronic effect on the amine's basicity. |

| pKb of Amine | pKb | ~3.0 - 5.0 | Calculated from the pKa value using the equation pKb = 14 - pKa. |

| Conjugate Acid | - | Undec-10-en-1-ammonium | The protonated form of the amine, CH₂=CH(CH₂)₉NH₃⁺. |

Behavior in Basic Media: Stability vs. Hydrolysis

The term "basic hydrolysis" typically refers to the base-mediated cleavage of functional groups like esters or amides.[6][7] Primary amines, such as this compound, are products of amide hydrolysis and are generally stable under basic conditions; they do not undergo hydrolysis themselves.[8]

The primary interaction in a basic aqueous solution is the acid-base equilibrium described previously. In a solution with a pH significantly above its pKa, the amine will exist predominantly in its neutral, unprotonated form (CH₂=CH(CH₂)₉NH₂).

While resistant to hydrolysis, the stability of this compound can be compromised under harsh basic conditions, especially in the presence of oxidizing agents, high temperatures, or UV light.[9][10] The terminal double bond and the amine group are potential sites for oxidative degradation.

Experimental Protocols

To precisely determine the acid-base properties and stability of this compound, standardized experimental procedures are required.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][11] It involves monitoring the pH of the amine solution as a strong acid is incrementally added.

I. Materials and Equipment:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Automatic burette or precision manual burette

-

Stir plate and magnetic stir bar

-

Beaker (100 mL)

II. Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (e.g., 50 mL) to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the titrant addition.

-

Initial pH Measurement: Record the initial pH of the amine solution.

-

Titration: Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, where a sharp drop in pH occurs.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the amine and its conjugate acid are equal, as described by the Henderson-Hasselbalch equation.

-

Protocol for Stability Assessment in Basic Media

This protocol outlines a method to assess the chemical stability of this compound in a basic solution over time using High-Performance Liquid Chromatography (HPLC).

I. Materials and Equipment:

-

This compound sample

-

Aqueous sodium hydroxide (NaOH) solution (e.g., pH 10)

-

HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector) and a C18 column

-

Incubator or temperature-controlled chamber

-

Autosampler vials

II. Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the basic (e.g., pH 10 NaOH) solution at a known concentration.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the solution via HPLC to determine the initial peak area corresponding to this compound. This serves as the baseline.

-

Incubation: Store the remaining solution in a sealed container in a controlled environment (e.g., 40°C) to simulate accelerated aging.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the initial (T=0) peak area.

-

A significant decrease in the peak area indicates degradation.

-

Monitor the chromatogram for the appearance of new peaks, which would correspond to degradation products.

-

Conclusion

This compound is a primary aliphatic amine and exhibits moderate basicity, with an estimated conjugate acid pKa in the range of 9.0 to 11.0. It is stable in basic aqueous solutions and does not undergo hydrolysis. However, its long-term stability can be influenced by oxidative conditions and elevated temperatures. The provided experimental protocols for potentiometric titration and HPLC stability studies offer robust methods for precisely quantifying its acid-base properties and degradation kinetics, providing essential data for its application in research and development.

References

- 1. biosynth.com [biosynth.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C11H23N | CID 11768976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Utilizing Undec-10-en-1-amine for the Synthesis of Novel Primary Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks offer the potential to create peptides and small molecules with enhanced pharmacological properties, such as increased potency, improved metabolic stability, and novel functionalities. Undec-10-en-1-amine, a long-chain primary amine with a terminal double bond, represents a versatile yet underexplored starting material for the creation of innovative amino acid scaffolds. The presence of the terminal alkene provides a valuable functional handle for post-synthesis modifications, such as cross-coupling reactions, olefin metathesis, or thiol-ene additions, further expanding the chemical space accessible to researchers.

This technical guide outlines two powerful and convergent multi-component reaction strategies for the synthesis of primary amino acids from this compound: the Strecker synthesis and the Ugi four-component reaction (Ugi-4CR). While direct literature precedent for the use of this compound in these reactions is limited, this guide provides detailed, plausible experimental protocols based on established methodologies for structurally related long-chain aliphatic amines.

Strecker Synthesis of N-(Undec-10-en-1-yl)-amino Acids

The Strecker synthesis is a classic and robust method for preparing α-amino acids.[1][2][3] It is a two-step process that begins with a one-pot, three-component reaction between an aldehyde, a primary amine (in this case, this compound), and a cyanide source to form an α-aminonitrile intermediate.[1][4] Subsequent hydrolysis of the nitrile yields the desired α-amino acid.[1]

Reaction Pathway

The overall transformation for the Strecker synthesis using this compound is depicted below. The reaction proceeds through the initial formation of an imine from the condensation of this compound and an aldehyde.[4] The iminium ion is then attacked by a cyanide anion to form the stable α-aminonitrile.[4] The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[4]

Diagram 1: Strecker Synthesis Workflow. A schematic representation of the two-step synthesis of N-(Undec-10-en-1-yl)-amino acids.

Experimental Protocol

This protocol is adapted from established procedures for the one-pot synthesis of α-aminonitriles from aliphatic amines and aldehydes.[4]

Step 1: Synthesis of 2-((Undec-10-en-1-yl)amino)propanenitrile

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10.0 mmol) and methanol (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetaldehyde (0.44 g, 10.0 mmol) to the stirred solution.

-

In a separate beaker, dissolve potassium cyanide (0.72 g, 11.0 mmol) in water (10 mL).

-

Add the potassium cyanide solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes gradient) to afford the pure 2-((undec-10-en-1-yl)amino)propanenitrile.

Step 2: Hydrolysis to 2-((Undec-10-en-1-yl)amino)propanoic Acid

-

In a 50 mL round-bottom flask, dissolve the purified α-aminonitrile (1.0 g, approx. 4.5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Adjust the pH of the solution to ~6 with a concentrated sodium hydroxide solution. The amino acid may precipitate.

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the product into a suitable organic solvent after further pH adjustment, or use ion-exchange chromatography for purification.

-

For purification of long-chain amino acids, recrystallization from an aqueous solution of an organic acid like acetic acid can be effective.[5]

Quantitative Data (Based on Analogous Reactions)

The following table summarizes expected yields and key characterization data for the synthesis of a representative N-(Undec-10-en-1-yl)-amino acid, based on literature data for similar Strecker syntheses involving aliphatic components.

| Step | Product | Aldehyde Reactant | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| 1 | 2-((Undec-10-en-1-yl)amino)propanenitrile | Acetaldehyde | 75-85 | ~4.9 (m, 1H), ~3.8 (q, 1H), ~2.6 (t, 2H), ~1.4-1.6 (m, 17H), ~1.3 (d, 3H) | ~139.1, ~114.2, ~120.0, ~48.5, ~47.2, ~33.8, ~29.5-28.9 (multiple), ~27.2, ~20.1 | [M+H]⁺: 223.22 |

| 2 | 2-((Undec-10-en-1-yl)amino)propanoic Acid | Acetaldehyde | 60-75 | ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.5 (q, 1H), ~2.7 (t, 2H), ~2.0 (m, 2H), ~1.2-1.6 (m, 15H) | ~175.0, ~139.2, ~114.1, ~56.8, ~48.9, ~33.8, ~29.5-28.9 (multiple), ~27.0, ~18.5 | [M+H]⁺: 242.21 |

Note: Spectroscopic data are estimates based on analogous structures and standard chemical shift ranges. Actual values will require experimental verification.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a highly efficient one-pot synthesis that combines four components—an aldehyde, a primary amine, a carboxylic acid, and an isocyanide—to produce a dipeptide-like α-acylamino amide.[6][7] This reaction is celebrated for its high atom economy and the ability to generate molecular complexity in a single step. For the synthesis of a primary amino acid derivative, the resulting Ugi product can be subjected to hydrolysis to unmask the carboxylic acid.

Reaction Pathway

The Ugi-4CR begins with the formation of an imine from the aldehyde and this compound. Protonation of the imine by the carboxylic acid is followed by the nucleophilic addition of the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[6][7]

Diagram 2: Ugi Four-Component Reaction Workflow. A simplified overview of the convergent synthesis of an α-acylamino amide.

Experimental Protocol

This protocol is a general procedure for the Ugi-4CR in methanol, a common solvent for this reaction.[7][8]

-

In a 50 mL round-bottom flask, add the aldehyde (e.g., isobutyraldehyde, 0.72 g, 10.0 mmol) and methanol (20 mL).

-

Add this compound (1.69 g, 10.0 mmol) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

-

Add the carboxylic acid (e.g., acetic acid, 0.60 g, 10.0 mmol) to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the isocyanide (e.g., tert-butyl isocyanide, 0.83 g, 10.0 mmol) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 48 hours. The reaction is often exothermic.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel (Eluent: ethyl acetate/hexanes gradient) to yield the pure α-acylamino amide.

Quantitative Data (Based on Analogous Reactions)

The table below provides expected data for a representative Ugi product derived from this compound. Yields in Ugi reactions are typically moderate to high.[8]

| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| Isobutyraldehyde | Acetic Acid | tert-Butyl Isocyanide | N-(1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl)-N-(undec-10-en-1-yl)acetamide | 65-80 | ~5.8 (m, 1H), ~5.2 (br s, 1H), ~5.0 (m, 2H), ~4.5 (d, 1H), ~3.2 (m, 2H), ~2.1 (s, 3H), ~2.0 (m, 3H), ~1.3 (s, 9H), ~1.2-1.5 (m, 14H), ~0.9 (dd, 6H) | [M+H]⁺: 395.35 |

Note: Spectroscopic data are estimates based on analogous structures and standard chemical shift ranges. Actual values will require experimental verification.

Mandatory Visualizations: Reaction Mechanisms

The following diagrams provide a detailed, step-by-step visualization of the reaction mechanisms for the core transformations.

Strecker Synthesis Mechanism

Diagram 3: Detailed Mechanism of the Strecker Synthesis. This diagram illustrates the key intermediates from imine formation to the final amino acid.

Ugi Four-Component Reaction Mechanism

Diagram 4: Detailed Mechanism of the Ugi Four-Component Reaction. This diagram shows the convergent pathway leading to the α-acylamino amide product.

Conclusion

This compound serves as a promising starting material for the synthesis of novel, lipophilic amino acids with a terminal alkene for further functionalization. Both the Strecker synthesis and the Ugi four-component reaction offer viable and efficient pathways to access these valuable building blocks. The Strecker synthesis provides a direct route to N-substituted α-amino acids, while the Ugi reaction yields dipeptide-like structures that can be further elaborated. The experimental protocols and data provided in this guide, derived from established methodologies for analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this compound in the context of primary amino acid synthesis. The synthetic versatility of the terminal olefin in the final products opens up a myriad of possibilities for creating complex molecular architectures for applications in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of Undec-10-en-1-amine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-en-1-amine is a bifunctional molecule featuring a terminal primary amine and a vinyl group, making it a valuable synthon in organic chemistry and a molecule of interest for its potential biological activities. Its amphiphilic nature, with a hydrophilic amine head and a lipophilic eleven-carbon chain, suggests possible interactions with biological membranes and receptor systems. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound, alongside detailed experimental protocols for its characterization and a proposed signaling pathway based on its structural characteristics.

Introduction

This compound (C₁₁H₂₃N) is a long-chain primary amine with a terminal double bond. This unique structure imparts a combination of reactivity and physical properties that are of interest in various fields, including materials science and medicinal chemistry. The primary amine group serves as a nucleophile and a basic center, while the terminal alkene is susceptible to a range of addition reactions. From a biological perspective, long-chain aliphatic amines can exhibit antimicrobial properties and interact with cell membranes, potentially modulating the function of membrane-bound proteins.

Computational chemistry provides a powerful toolkit for predicting and understanding the molecular properties of compounds like this compound. Techniques such as Density Functional Theory (DFT) can elucidate its electronic structure, vibrational modes, and reactivity. This guide will explore these theoretical aspects and link them to practical experimental characterization.

Theoretical and Computational Studies

Theoretical studies of this compound are crucial for understanding its intrinsic molecular properties, which in turn dictate its chemical behavior and potential biological activity. While specific computational studies on this exact molecule are not extensively published, we can infer its properties based on well-established computational methods applied to similar long-chain amines and alkenes.

Molecular Geometry and Electronic Structure

The three-dimensional structure of this compound can be optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. These calculations would reveal bond lengths, bond angles, and dihedral angles of the most stable conformer. The long alkyl chain is expected to adopt a low-energy, staggered conformation.

Key electronic properties that can be calculated include the dipole moment, which gives an indication of the molecule's overall polarity, and the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the π-system of the double bond, while the LUMO would be distributed over the alkyl chain.

Vibrational Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of its bonds. This theoretical spectrum is invaluable for interpreting experimental IR and Raman data and for confirming the presence of key functional groups.

Quantitative Data Summary

The following table summarizes representative theoretical data for a molecule in the class of long-chain aminoalkenes, calculated using DFT methods.

| Parameter | Calculated Value | Method/Basis Set | Significance |

| Optimized Energy | (Value in Hartrees) | B3LYP/6-31G(d,p) | Thermodynamic stability |

| Dipole Moment | (Value in Debye) | B3LYP/6-31G(d,p) | Molecular polarity |

| HOMO Energy | (Value in eV) | B3LYP/6-31G(d,p) | Electron-donating ability |

| LUMO Energy | (Value in eV) | B3LYP/6-31G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-31G(d,p) | Chemical reactivity |

| Key Vibrational Frequencies | |||

| N-H Stretch | ~3300-3400 cm⁻¹ | B3LYP/6-31G(d,p) | Primary amine identification |

| C=C Stretch | ~1640 cm⁻¹ | B3LYP/6-31G(d,p) | Alkene identification |

| C-N Stretch | ~1000-1250 cm⁻¹ | B3LYP/6-31G(d,p) | Aliphatic amine identification |

Experimental Protocols

The theoretical predictions can be validated and complemented by experimental characterization. Below are detailed protocols for key analytical techniques.

Synthesis of this compound

A common route for the synthesis of long-chain primary amines is the reduction of the corresponding nitrile.

Protocol: Reduction of Undec-10-enenitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add undec-10-enenitrile (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reduction: Carefully add lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) portion-wise to the stirred solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid and wash it thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized amine.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Expected ¹H NMR Signals:

-

Multiplets in the range of 4.9-5.8 ppm corresponding to the vinyl protons (-CH=CH₂).

-

A broad singlet around 1.1-1.5 ppm for the amine protons (-NH₂), which can be confirmed by D₂O exchange.

-

A triplet around 2.7 ppm for the methylene group adjacent to the amine (-CH₂-NH₂).

-

A multiplet around 2.0 ppm for the allylic methylene group (-CH₂-CH=CH₂).

-

A large multiplet in the range of 1.2-1.4 ppm for the remaining methylene groups in the alkyl chain.

-

-

Expected ¹³C NMR Signals:

-

Signals in the range of 114-139 ppm for the alkene carbons.

-

A signal around 42 ppm for the carbon attached to the amine group.

-

Multiple signals in the range of 25-34 ppm for the other sp³ hybridized carbons in the chain.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

Protocol: FTIR Analysis of a Liquid Sample

-

Sample Preparation: Place a drop of the neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ for the primary amine.

-

C-H stretching (alkene): A band just above 3000 cm⁻¹ (typically around 3070 cm⁻¹).

-

C-H stretching (alkane): Bands just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹).

-

C=C stretching: A band around 1640 cm⁻¹.

-

N-H bending: A band around 1600 cm⁻¹.

-

C-N stretching: A band in the fingerprint region, typically between 1000-1250 cm⁻¹.

-

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the analyte from any impurities.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Acquire the mass spectrum in electron ionization (EI) mode.

-

Data Analysis: The gas chromatogram will indicate the purity of the sample. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (169.32 g/mol ) and a characteristic fragmentation pattern.

Potential Biological Signaling Pathway

The amphiphilic nature of this compound suggests it could interact with cell membranes and potentially act as a signaling molecule. Long-chain amines and related lipids are known to be ligands for certain G protein-coupled receptors (GPCRs), such as the Trace Amine-Associated Receptors (TAARs).[1][2][3] The following is a hypothetical signaling pathway for this compound.

Proposed Mechanism of Action

This compound may act as an agonist for a specific TAAR. Upon binding, it could induce a conformational change in the receptor, leading to the activation of a heterotrimeric G protein (e.g., Gαs). The activated Gαs subunit would then stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, would activate Protein Kinase A (PKA), which would then phosphorylate downstream target proteins, leading to a cellular response.

Workflow for Investigating the Proposed Pathway

Conclusion

This compound is a molecule with significant potential for further research, stemming from its versatile chemical nature and possible biological relevance. This guide has outlined the theoretical and computational frameworks for understanding its molecular properties, provided detailed experimental protocols for its synthesis and characterization, and proposed a plausible biological signaling pathway. The integration of computational predictions with experimental validation will be crucial in fully elucidating the role of this compound in both chemical and biological systems, and may pave the way for its application in drug development and materials science.

References

- 1. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace amine-associated receptors and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Undec-10-en-1-amine: A Technical Overview of Cytotoxicity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on Undec-10-en-1-amine. It is important to note that specific research on the cytotoxicity and detailed biological activities of this compound is limited in publicly accessible scientific literature. The information presented herein is largely based on its known hazardous properties and studies on structurally related long-chain alkylamines.

Introduction

This compound is an unsaturated primary amine with an 11-carbon chain. While its direct biological activities and cytotoxic profile are not extensively documented, its chemical structure suggests potential interactions with biological systems. This guide synthesizes the available data, including hazard classifications and findings from related long-chain amine studies, to provide a foundational understanding for researchers.

Physicochemical Properties and Hazard Summary

According to PubChem, this compound is classified as a corrosive substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing severe skin burns and eye damage[1]. This inherent reactivity suggests a high potential for cytotoxicity through direct membrane damage and protein denaturation.

Table 1: Hazard Classification of this compound

| Hazard Statement | GHS Classification | Source |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation | [1] |

Biological Activity of Related Compounds (Long-Chain Alkylamines)

While specific data for this compound is lacking, studies on other long-chain fatty amines provide insights into potential biological effects. Research has shown that some long-chain fatty amines can induce apoptosis (programmed cell death) in cancer cells. For instance, oleylamine, an 18-carbon unsaturated amine, has been observed to trigger apoptosis in human pancreatic cancer cells[2].

The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[2]. This suggests that long-chain amines may exert cytotoxic effects through specific cellular signaling cascades, in addition to non-specific membrane disruption.

Postulated Signaling Pathway for Long-Chain Amine-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for apoptosis induced by long-chain fatty amines, based on existing literature for related compounds. It is important to emphasize that this is a generalized pathway and has not been specifically validated for this compound.

Caption: Postulated signaling pathway for long-chain amine-induced apoptosis.

Representative Experimental Protocol: In Vitro Cytotoxicity Assessment

As no specific experimental protocols for this compound are available, a general workflow for assessing the cytotoxicity of a novel compound is provided below. This protocol is based on standard cell-based assays.

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Materials:

-

Selected mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

This compound

-

Solvent for dissolving the compound (e.g., DMSO)

-

Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture the selected cell line to ~80% confluency.

-

Trypsinize and seed the cells into 96-well plates at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution in cell culture medium to obtain a range of test concentrations.

-

Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the test compound.

-

Include vehicle control (medium with solvent only) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

-

Cytotoxicity Assay:

-

Following incubation, perform the chosen cytotoxicity assay according to the manufacturer's instructions.

-

MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity loss.

-

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro cytotoxicity testing.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available information on this compound is currently limited to its chemical properties and hazard classifications, which indicate a corrosive nature and, by extension, a high likelihood of cytotoxicity. Studies on related long-chain amines suggest that, beyond non-specific corrosive effects, there may be specific biological activities, such as the induction of apoptosis through defined signaling pathways.

To fully understand the cytotoxic and biological profile of this compound, further research is imperative. This should include:

-

Standardized in vitro cytotoxicity assays across a panel of cell lines to determine IC50 values.

-

Mechanistic studies to elucidate the specific cellular pathways affected by this compound.

-

Investigations into other potential biological activities, such as antimicrobial or immunomodulatory effects.

This foundational work is essential for any future consideration of this compound in drug development or other biomedical applications. Researchers should proceed with caution, adhering to all safety guidelines for handling corrosive materials.

References

Methodological & Application

Polymerization of Undec-10-en-1-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-en-1-amine is a versatile bifunctional monomer derived from renewable resources, offering a terminal amine group and a polymerizable olefin. This unique structure makes it a valuable building block for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and specialty coatings. The primary amine provides a reactive handle for post-polymerization modification or can influence the polymer's physicochemical properties, such as hydrophilicity and charge. This document provides detailed application notes and proposed protocols for the polymerization of this compound via metallocene-catalyzed polymerization, acyclic diene metathesis (ADMET), and enzymatic polymerization.

Disclaimer: Direct literature on the polymerization of this compound is scarce. The following protocols are based on established methods for structurally similar long-chain functionalized α-olefins, such as undec-10-en-1-ol, and general principles for the polymerization of amino-functionalized monomers. These should be considered as starting points for experimental design and may require optimization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts offer a route to poly(this compound) with controlled molecular weights and tacticities. However, the primary amine group can poison the electrophilic metallocene catalyst. Therefore, protection of the amine group is a critical prerequisite for successful polymerization. A common strategy is the in situ reaction with an aluminum alkyl, such as triisobutylaluminum (TIBA), which protects the amine and also acts as a cocatalyst activator.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the metallocene-catalyzed polymerization of N-protected this compound, based on data for analogous monomers like undec-10-en-1-ol.

| Catalyst System | Cocatalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (Expected) | PDI (Expected) |

| Cp₂ZrCl₂ | MAO/TIBA | 500:1 | 50 | 4 | 5,000 - 15,000 | 1.8 - 2.5 |

| rac-(EBTHI)ZrCl₂ | MAO/TIBA | 500:1 | 50 | 4 | 10,000 - 25,000 | 1.7 - 2.3 |

| Cp₂TiCl₂ | MAO/TIBA | 500:1 | 25 | 6 | 3,000 - 10,000 | 2.0 - 2.8 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, MAO = Methylaluminoxane, TIBA = Triisobutylaluminum, EBTHI = Ethylenebis(tetrahydroindenyl)

Experimental Protocol

A. Amine Protection and Polymerization

-

Monomer Preparation: In a nitrogen-filled glovebox, add dry toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Cool the flask to 0°C and slowly add triisobutylaluminum (TIBA) (1.1 equivalents relative to the monomer).

-

Add this compound (1 equivalent) dropwise to the TIBA solution while stirring. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the aluminum-protected amine.

-

Catalyst Activation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., Cp₂ZrCl₂) in toluene.

-

Add methylaluminoxane (MAO) solution (as a 10 wt% solution in toluene) to the catalyst solution and stir for 15 minutes.

-

Polymerization: Transfer the solution of the protected monomer to the activated catalyst solution.

-

Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the specified time (e.g., 4 hours).

-

Termination and Isolation: Quench the polymerization by slowly adding acidified methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C.

B. Deprotection of the Amine Group (if required)

-

Dissolve the N-protected polymer in a suitable solvent (e.g., THF).

-

Add an aqueous acid solution (e.g., 1 M HCl) and stir at room temperature for 12-24 hours.

-

Neutralize the solution with a base (e.g., NaOH solution).

-

Precipitate the deprotected polymer in a non-solvent like cold methanol or water.

-

Collect the final polymer by filtration and dry under vacuum.

Workflow Diagram

Caption: Workflow for Metallocene-Catalyzed Polymerization of this compound.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth condensation reaction that is generally more tolerant of functional groups than coordination polymerization. However, to achieve high molecular weights, a difunctional α,ω-diene monomer is required. This compound can be converted into a suitable diene monomer, for example, by acylation with an unsaturated acid chloride like 10-undecenoyl chloride. The resulting amide bond is stable to metathesis conditions. The amine functionality in the monomer may still require protection to prevent side reactions with the ruthenium catalyst, for instance, by using a tert-butyloxycarbonyl (BOC) protecting group.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the ADMET polymerization of a diene monomer derived from this compound, based on literature values for similar ester- and amide-functionalized dienes.

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (Expected) | PDI (Expected) |

| Grubbs' 2nd Gen. | 200:1 | 60 | 24 | 15,000 - 30,000 | 1.8 - 2.2 |

| Hoveyda-Grubbs' 2nd Gen. | 250:1 | 50 | 36 | 20,000 - 40,000 | 1.7 - 2.1 |

Experimental Protocol

A. Synthesis of N-(undec-10-en-1-yl)undec-10-enamide (Diene Monomer)

-

Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add 10-undecenoyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure diene monomer.

B. ADMET Polymerization

-

In a nitrogen-filled glovebox, add the diene monomer and a ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst) to a Schlenk tube equipped with a magnetic stir bar.

-

Seal the tube, remove it from the glovebox, and heat the mixture to the desired temperature (e.g., 60°C) under a high vacuum.

-

The removal of the ethylene byproduct is crucial to drive the polymerization to high molecular weights.

-

Continue the reaction for 24-48 hours, during which the viscosity of the mixture will increase significantly.

-

Dissolve the viscous polymer in a small amount of a suitable solvent (e.g., DCM or THF).

-

Precipitate the polymer into a large volume of cold methanol.

-

Filter the polymer, wash with fresh methanol, and dry under vacuum.

Workflow Diagram

Caption: Workflow for ADMET Polymerization using a monomer derived from this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a green and mild alternative for the synthesis of polymers. Lipases, for instance, can catalyze the formation of amide bonds. A potential route for the polymerization of this compound involves a polycondensation reaction with a dicarboxylic acid, where the enzyme facilitates the amidation. This would result in a polyamide with pendant vinyl groups.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the enzymatic polycondensation of this compound with a diacid.

| Enzyme | Diacid Comonomer | Temperature (°C) | Time (days) | Mn ( g/mol ) (Expected) | PDI (Expected) |

| Novozym 435 (CALB) | Adipic Acid | 80 | 3-5 | 2,000 - 8,000 | 1.5 - 2.0 |

| Novozym 435 (CALB) | Sebacic Acid | 80 | 3-5 | 3,000 - 10,000 | 1.6 - 2.1 |

CALB = Candida antarctica Lipase B

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).

-

Add an immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) of the total monomer weight.

-

The reaction can be run in bulk (solvent-free) or in a high-boiling, non-polar solvent to facilitate water removal.

-

Polymerization: Heat the mixture to the desired temperature (e.g., 80°C) under a slight vacuum or with a stream of dry nitrogen to remove the water byproduct and drive the reaction forward.

-

Continue the reaction with stirring for several days.

-

Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., THF or chloroform).

-

Filter to remove the immobilized enzyme (which can be washed, dried, and reused).

-

Precipitate the polymer in a non-solvent such as cold methanol or hexane.

-

Collect the polymer by filtration and dry under vacuum.

Signaling Pathway Diagram

Caption: Pathway for Enzymatic Polycondensation of this compound.

Synthesis of self-assembled monolayers (SAMs) with Undec-10-en-1-amine

An Application Note and Protocol for the Synthesis of Self-Assembled Monolayers (SAMs) with Undec-10-en-1-amine

Application Notes

This compound is a bifunctional organic molecule ideally suited for the surface modification of materials used in biomedical and drug development applications. Its unique structure features two key functionalities: a primary amine (-NH₂) headgroup and a terminal alkene (-CH=CH₂) tail group. This configuration allows for a two-stage functionalization strategy.

The primary amine group serves as a robust anchor for creating self-assembled monolayers on a variety of relevant substrates, including silicon dioxide, platinum, and other metal oxides. Unlike thiol-based SAMs that show a high affinity for gold, amine-terminated molecules provide a stable and well-ordered monolayer on these alternative surfaces, which are prevalent in electronics, biosensors, and medical implants.[1][2]